molecular formula C18H18N2O3S2 B2774347 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide CAS No. 1798521-05-7

2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide

Cat. No.: B2774347
CAS No.: 1798521-05-7
M. Wt: 374.47
InChI Key: AUQMBQGXVIWMLB-UHFFFAOYSA-N
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Description

2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide is a complex organic compound that features a combination of phenoxy, thiophene, pyridine, and ethanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide typically involves multi-step organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds between two organic groups. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and heterocyclic compounds containing thiophene and pyridine rings. Examples include:

Uniqueness

What sets 2-phenoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)ethanesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-phenoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c21-25(22,9-7-23-18-4-2-1-3-5-18)20-12-15-10-17(13-19-11-15)16-6-8-24-14-16/h1-6,8,10-11,13-14,20H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQMBQGXVIWMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCS(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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